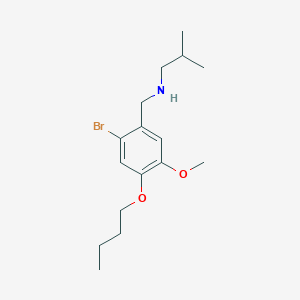![molecular formula C17H17F2NO3 B283358 N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283358.png)
N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide, commonly known as DFN-15, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-15 belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system and have been implicated in a wide range of physiological processes.
Wirkmechanismus
DFN-15 acts as a selective inhibitor of N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide, which is an enzyme that is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide, DFN-15 increases the levels of anandamide in the body, which in turn activates the cannabinoid receptors and modulates the endocannabinoid system. This mechanism of action has been implicated in the regulation of pain, inflammation, anxiety, and depression.
Biochemical and physiological effects:
DFN-15 has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. In animal models, DFN-15 has been shown to reduce pain and inflammation, as well as improve anxiety- and depression-like behaviors. DFN-15 has also been shown to modulate the levels of endocannabinoids and other lipid mediators in the body, which may have implications for a wide range of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
DFN-15 has several advantages as a research tool, including its selectivity for N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide and its potent pharmacological effects. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on DFN-15. One area of interest is the development of more potent and selective N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide inhibitors that can be used as therapeutic agents. Another area of interest is the exploration of the role of the endocannabinoid system in a wide range of physiological processes, including pain, inflammation, and mental health. Finally, there is also interest in the development of new methods for the synthesis and purification of DFN-15 and other N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide inhibitors.
Synthesemethoden
DFN-15 can be synthesized using a multi-step process that involves the reaction of 2-(3,4-dimethylphenoxy)acetic acid with 2-(difluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then subjected to a series of purification steps to yield the final product.
Wissenschaftliche Forschungsanwendungen
DFN-15 has been extensively studied for its potential therapeutic applications in a wide range of disease conditions, including pain, inflammation, anxiety, and depression. In preclinical studies, DFN-15 has been shown to exhibit potent analgesic and anti-inflammatory effects, as well as anxiolytic and antidepressant-like effects.
Eigenschaften
Molekularformel |
C17H17F2NO3 |
|---|---|
Molekulargewicht |
321.32 g/mol |
IUPAC-Name |
N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17F2NO3/c1-11-7-8-13(9-12(11)2)22-10-16(21)20-14-5-3-4-6-15(14)23-17(18)19/h3-9,17H,10H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
QEWVERPHGPURGT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2OC(F)F)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2OC(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B283278.png)
![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol](/img/structure/B283282.png)
![2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283284.png)
![2-{[2-Bromo-5-ethoxy-4-(2-propynyloxy)benzyl]amino}-1-butanol](/img/structure/B283285.png)
![N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283288.png)
![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine](/img/structure/B283289.png)
![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)

![4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide](/img/structure/B283296.png)
![4-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283297.png)
![4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283298.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)